molecular formula C7H9NO6S2 B2936299 3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid CAS No. 2243506-86-5

3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid

Cat. No.: B2936299
CAS No.: 2243506-86-5
M. Wt: 267.27
InChI Key: OZORAJJZNXBTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 2243506-86-5 . It has a molecular weight of 267.28 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO6S2/c1-13-3-4 (14-2)7 (16 (8,11)12)15-5 (3)6 (9)10/h1-2H3, (H,9,10) (H2,8,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 267.28 .

Scientific Research Applications

Chemiluminescence and Photophysics

Research has explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the structural motif of 3,4-Dimethoxy-5-sulfamoylthiophene-2-carboxylic acid. These compounds exhibit thermally stable properties and emit light upon decomposition, demonstrating potential in chemiluminescent applications and the study of light-emitting processes in organic compounds (Watanabe et al., 2010).

Fungicidal and Insecticidal Activities

Derivatives of 3,4-Dimethoxyphenyl-2-methylthiazole-5-carboxylic acid, structurally related to this compound, have been synthesized and evaluated for their biological activities. Some derivatives have shown promising fungicidal and insecticidal activities, suggesting the potential of this chemical framework in the development of new agrochemical agents (Liu, Li, & Li, 2004).

Redox Sensing

The synthesis of novel compounds for redox sensing, specifically targeting protein sulfenation, has been investigated. This research highlights the use of derivatives of dimedone, closely related to the core structure of this compound, for tagging and monitoring sulfenation in proteins, a critical post-translational modification with implications in cellular signaling and regulation (Charles et al., 2007).

Organic Synthesis and Catalysis

Research into the Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones, involving processes related to the functional groups present in this compound, has been conducted. This work demonstrates the compound's relevance in facilitating organic synthesis and the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Tormyshev et al., 2006).

Material Science and Polymer Chemistry

Investigations into the morphology, molecular orientation, and solid-state characterization of related compounds, such as 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid), have been performed. These studies are crucial for understanding the physical properties and applications of these materials in the development of conductive polymers and materials with specific electronic properties (Subramanian et al., 2019).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3,4-dimethoxy-5-sulfamoylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6S2/c1-13-3-4(14-2)7(16(8,11)12)15-5(3)6(9)10/h1-2H3,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZORAJJZNXBTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243506-86-5
Record name 3,4-dimethoxy-5-sulfamoylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.